molecular formula C11H21N4O2PS B1258118 Imicyafos CAS No. 140163-89-9

Imicyafos

Cat. No. B1258118
CAS RN: 140163-89-9
M. Wt: 304.35 g/mol
InChI Key: PPCUNNLZTNMXFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Imicyafos often involves the formation of imine bonds, which are created by the reversible condensation of an amine and an aldehyde. This reaction is a cornerstone of dynamic covalent chemistry (DCC) and is widely used for constructing complex molecules and extended structures. The inherent 'proof-reading' and 'error-checking' capabilities of these reversible reactions enable the construction of highly symmetrical molecules and materials from relatively simple precursors (Belowich & Stoddart, 2012). Additionally, N-sulfonyl imines have been identified as valuable synthons in organic synthesis, capable of undergoing many unique transformations, emphasizing their importance in stereoselective processes (Weinreb, 1997).

Molecular Structure Analysis

The study of imines and related compounds often includes detailed molecular structure analysis. For example, the characterization of sulfonylimino-λ3-bromane has provided insights into the structural aspects that enable its function as an efficient imido group donor in aziridination reactions. X-ray crystallographic analyses have revealed specific structural features that facilitate its reactivity (Ochiai et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving imines, such as those detailed in the synthesis of cyclic imides incorporating benzenesulfonamide moieties, highlight the potential for creating compounds with significant biological activity. These reactions underscore the versatility of imines and related compounds in constructing biologically relevant structures (Abdel-Aziz et al., 2017).

Physical Properties Analysis

The physical properties of compounds derived from imine chemistry, such as their solubility, thermal stability, and film-forming ability, are critical for their application in materials science. For instance, poly(imide–amide–sulfone)s synthesized from aromatic diamines and diacid chlorides exhibit good solubility, electrical insulating properties, and high thermal stability, making them suitable for use in advanced materials applications (Brumǎ et al., 1995).

Chemical Properties Analysis

The chemical properties of imine-related compounds, such as their reactivity in cycloadditions and cyclizations, are extensively studied to understand and exploit their potential in synthetic organic chemistry. These studies have led to the development of methodologies for constructing complex molecular architectures through reactions like the intramolecular Diels-Alder (IMDA) reactions of acetylenic, allenic, and conjugated dienyl sulfones (Back et al., 2010).

Scientific Research Applications

Soil Dissipation and Plant Uptake in Agriculture

Imicyafos, primarily used as a nematicide in agriculture, has been studied for its effects on soil dissipation and plant uptake, particularly in greenhouse cultivation of lettuce and spinach. Research shows that this compound follows first-order dissipation kinetics in soil with a half-life of approximately 40.8 days. The study suggests a minimum 1-year interval after the final application of this compound for the rotational cultivation of these crops, aligning with the Positive List System (PLS) for managing residue levels (Lim et al., 2021).

Analytical Method for Determining this compound in Agricultural Products

A highly sensitive analytical method has been developed for determining this compound residues in agricultural commodities, particularly watermelon and Korean melon. This method, involving extraction and purification processes followed by HPLC-UVD analysis, is crucial for ensuring food safety concerning this compound residues (Do et al., 2014).

Effects on Soil Nematode Community and Crop Damage

The impact of this compound on soil nematode community structure and damage to crops, such as radishes, has been evaluated. Field experiments indicated that this compound significantly reduced the density of Pratylenchus penetrans nematodes, thereby decreasing damage to radishes, while having minimal impact on the broader soil nematode community (Wada et al., 2011).

Impact on Non-Target Organisms and Soil Microbial Community

Research evaluating the toxicity of this compound, along with other nematicides, on non-target organisms in soil, showed that this compound had no significant inhibitory effect on the growth of various fungal and bacterial strains. This suggests that this compound, used in controlling plant-parasitic nematodes, is less toxic to non-target organisms and has little impact on the soil microbial community (Wada & Toyota, 2008).

Control Efficacy Against Root-knot Nematodes

The efficacy of this compound GR, a novel nematicide, was evaluated against root-knot nematodes in various crops under greenhouse conditions. The results indicated a significant reduction in nematode population and root galling, highlighting the potential of this compound GR as an effective control agent (Kim et al., 2015).

Mechanism of Action

Target of Action

Imicyafos primarily targets the Acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function. It breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system.

Mode of Action

This compound acts as an inhibitor of Acetylcholinesterase (AChE) . When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal nerve impulses, leading to paralysis and eventual death of the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a key neurotransmitter. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the neurons and causing neurotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is moderately mobile in the soil . It is absorbed by plants and can be taken up from the soil . The compound follows first-order dissipation kinetics in soil with a half-life of 40.8 days

Result of Action

The primary result of this compound action is the disruption of normal nerve function, leading to paralysis and death of the organism. This is achieved through the inhibition of AChE, leading to an overstimulation of the neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s mobility and persistence in the environment can affect its efficacy. This compound has been found to be moderately mobile in the soil , which can influence its availability to target organisms. Additionally, its persistence in the environment, with a soil half-life of 40.8 days , can affect its long-term effects and potential for bioaccumulation

Future Directions

The plant-back intervals (PBIs) of Imicyafos were investigated for rotational cultivation of lettuce and spinach in greenhouses . This compound dissipation in soil and its plant uptake were evaluated by liquid chromatography-tandem mass spectrometry . The PBIs of this compound were estimated to be 213.9 to 357.3 days for lettuce and 100.8 to 283.6 days for spinach . This study suggests at least a minimum 1-year interval after the final application of this compound as a management method that complies with the PLS for the rotational cultivation of lettuce and spinach .

properties

IUPAC Name

[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCUNNLZTNMXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N4O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057971, DTXSID10869903
Record name Imicyafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140163-89-9
Record name Imicyafos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imicyafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IMICYAFOS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Imicyafos and what is its primary use in agriculture?

A1: this compound is a non-fumigant nematicide primarily used to control root-knot nematodes in various crops. [, , ] It was first registered for use in South Korea in 2012. [, ]

Q2: How effective is this compound in controlling root-knot nematodes?

A2: Studies have shown this compound to be highly effective against root-knot nematodes, specifically Meloidogyne incognita and Meloidogyne hapla. In pot and greenhouse experiments, this compound reduced nematode populations and root galling by over 90% in various crops like watermelon, melon, cucumber, and tomato. [, ]

Q3: What is the mechanism of action of this compound against nematodes?

A3: While the precise mechanism of action of this compound is not fully elucidated in the provided research, it is classified as an organophosphate nematicide. Organophosphates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. This disruption of nerve function leads to paralysis and eventual death of the nematodes. []

Q4: Does this compound impact non-target organisms in the soil?

A4: Research suggests that this compound has minimal impact on non-target soil organisms. Studies found no significant negative effects on free-living nematodes, cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers in soil treated with this compound. [] Additionally, this compound showed no significant inhibitory effect on the growth of tested fungal and bacterial strains in laboratory settings. []

Q5: How does this compound compare to other organophosphate nematicides in terms of toxicity?

A5: Compared to Cadusafos, another organophosphate nematicide, this compound demonstrated lower toxicity towards beneficial soil microorganisms. While Cadusafos significantly inhibited the growth of several tested fungal and bacterial strains, this compound and Fosthiazate did not exhibit such inhibitory effects. [, ]

Q6: What are the Maximum Residue Limits (MRLs) set for this compound in agricultural products?

A6: In South Korea, the MRLs for this compound are set at 0.05 mg/kg for watermelon and Korean melon. [, ]

Q7: What analytical methods are used to detect and quantify this compound residues in agricultural products?

A7: A highly sensitive and reliable method using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) has been developed and validated for determining this compound residues in agricultural commodities. [, , ] This method involves extraction with acetone, partitioning with hexane and dichloromethane, and purification with florisil before HPLC-UVD analysis. Confirmation of the results is done using Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]

Q8: How effective is the HPLC-UVD method for this compound residue analysis?

A8: The HPLC-UVD method has demonstrated excellent performance characteristics. It boasts a linear range between 0.1-5 mg/kg with a high correlation coefficient (r²) of 0.99997. [, ] Average recoveries of this compound ranged from 77.0 to 115.4% at spiking levels of 0.02 and 0.05 mg/kg, indicating good accuracy. [, ] The method's precision is reflected in the low relative standard deviations of 2.2-9.6%. [, ] Moreover, it has a limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.02 mg/kg, showcasing its high sensitivity. [, ]

Q9: Has the HPLC-UVD method for this compound analysis been validated?

A9: Yes, the method underwent inter-laboratory validation studies and demonstrated satisfactory results, confirming its reliability and suitability for regulatory purposes. [, , ]

Q10: How does the application of this compound affect its dissipation in the soil?

A10: The research indicates that this compound follows first-order dissipation kinetics in the soil, with a half-life of 40.8 days. [] This information is crucial for determining appropriate plant-back intervals to ensure compliance with MRLs.

Q11: What are the plant-back intervals (PBIs) for this compound when rotating crops?

A11: PBIs for this compound vary depending on the rotational crop. For lettuce, the estimated PBIs range from 213.9 to 357.3 days, while for spinach, they range from 100.8 to 283.6 days. [] These intervals ensure that this compound residues in the soil do not exceed the acceptable levels for safe consumption of the subsequently grown crops.

Q12: Has this compound been investigated for use in controlling other plant-parasitic nematodes?

A12: Yes, this compound has shown efficacy against Pratylenchus penetrans, another plant-parasitic nematode. In pot trials, this compound at a conventional dose significantly reduced P. penetrans density in the soil and effectively suppressed damage to radish caused by this nematode. [, ]

Q13: Are there alternative nematicidal compounds that have been tested against Heterodera schachtii?

A13: Yes, besides this compound, other nematicidal compounds, including Fluopyram, Fosthiazate, Abamectin, terthiophene, and Eclipta prostrata extract, have been tested for their efficacy against Heterodera schachtii. [] Results indicate that Fluopyram and this compound were the most effective in inhibiting hatching and causing mortality of the infective juveniles of this nematode. []

Q14: Have any studies compared the effects of nematicidal materials on different cyst nematode species?

A14: Research comparing the effects of nematicidal materials on Heterodera schachtii and Heterodera trifolii showed that their responses to Fluopyram, Fosthiazate, and this compound were similar. [] Both species exhibited high hatching inhibition and larval mortality rates when exposed to these nematicides. []

Q15: Has this compound been investigated for its use in combination with other pesticides?

A15: Yes, several studies have investigated the synergistic effects of this compound in combination with other pesticides, including Fipronil, Abamectin, Trifloxystrobin, Clothianidin, Dinotefuran, Thiamethoxam, Flubendiamide, Chlorantraniliprole, Sulfoxaflor, Abietic acid ketone, Sophocarpidine, and Tetraconazole. [, , , , , , , , , , ] These combinations aim to broaden the insecticidal spectrum, enhance efficacy, and potentially mitigate resistance development.

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